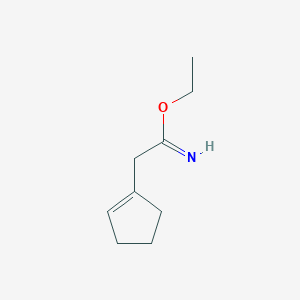
3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Carbonitrile Group: This step may involve the reaction of the quinazoline core with cyanogen bromide or similar reagents.
Addition of the Pyrrolidinylidene Group: This step involves the reaction of the intermediate with a pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinylidene group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinylidene group.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The pyrrolidinylidene group may enhance binding affinity or specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4-Oxo-Quinazoline: A derivative with a similar structure but lacking the pyrrolidinylidene group.
Quinazolinecarbonitrile: A simpler compound with a carbonitrile group but without the additional functional groups.
Uniqueness
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is unique due to the combination of the quinazoline core, carbonitrile group, and pyrrolidinylidene group, which may confer unique biological activities and chemical reactivity.
Propiedades
Número CAS |
75723-04-5 |
|---|---|
Fórmula molecular |
C14H13N5O |
Peso molecular |
267.29 g/mol |
Nombre IUPAC |
3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]-4-oxoquinazoline-2-carbonitrile |
InChI |
InChI=1S/C14H13N5O/c1-18-8-4-7-12(18)17-19-13(9-15)16-11-6-3-2-5-10(11)14(19)20/h2-3,5-6H,4,7-8H2,1H3/b17-12+ |
Clave InChI |
OZXPLVWAYMEADD-SFQUDFHCSA-N |
SMILES isomérico |
CN\1CCC/C1=N\N2C(=NC3=CC=CC=C3C2=O)C#N |
SMILES canónico |
CN1CCCC1=NN2C(=NC3=CC=CC=C3C2=O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



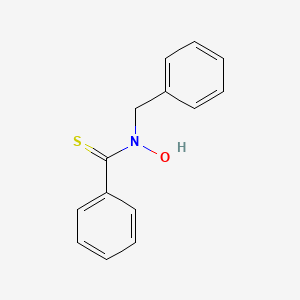
![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

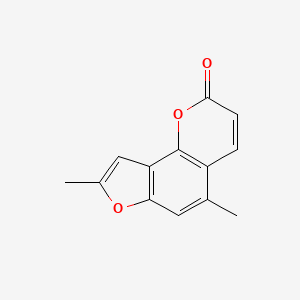
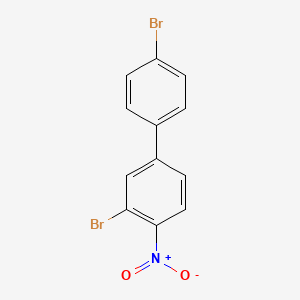
![[1,1'-Bi(cyclobutane)]-3-carbonyl chloride](/img/structure/B13795188.png)
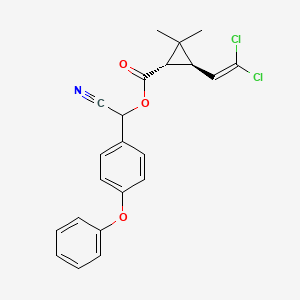
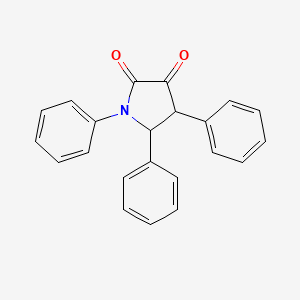
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)
